REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:11])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)C=O.OO.[OH:14]S([O-])=O.[Na+]>[OH-].[Na+].O>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[C:4]([OH:14])[C:3]=1[OH:11] |f:2.3,4.5|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C(=CC1)F)O
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Name
|
2008024337 A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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47 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
External cooling
|
Type
|
CUSTOM
|
Details
|
controlled below 50° C
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×75 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated NaCl (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The catechol derivative, as a dark orange liquid, was carried to the next step without further purification (8.9 g, qt)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |